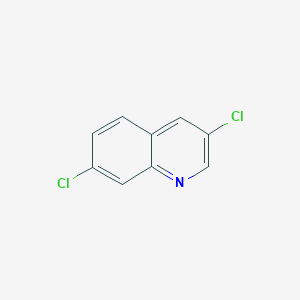

3,7-Dichloroquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

3,7-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJNJMNYSNPHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593376 | |

| Record name | 3,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152210-25-8 | |

| Record name | 3,7-Dichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152210-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline, 3,7-dichloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and discovery of 3,7-dichloroquinoline

An In-depth Technical Guide on the Synthesis and Discovery of 3,7-Dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a halogenated quinoline derivative of significant interest in agrochemical and medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, and its halogenated derivatives often exhibit enhanced biological activity. This document delves into the primary synthetic routes to the quinoline core, with a specific focus on the practical synthesis of the 3,7-dichloroquinoline framework, prominently featured in the herbicide quinclorac. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss characterization techniques. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of complex heterocyclic compounds and the development of novel bioactive molecules.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry and materials science. Its derivatives are known to possess a wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The introduction of halogen atoms, particularly chlorine, onto the quinoline core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological efficacy.

3,7-Dichloroquinoline serves as a critical synthetic intermediate for constructing more complex molecules.[2] Its most notable application is as the core structure of Quinclorac (3,7-dichloroquinoline-8-carboxylic acid), a highly effective and selective herbicide used extensively in agriculture.[3][4] The strategic placement of chlorine atoms at the 3- and 7-positions provides a unique scaffold for further functionalization, making it a valuable building block for exploring new chemical entities in both agrochemical and pharmaceutical research.[2]

Foundational Synthetic Strategies for Quinoline Derivatives

The construction of the quinoline core has been a subject of extensive research for over a century, leading to the development of several named reactions. Understanding these foundational methods is crucial for appreciating the specific challenges and strategies involved in synthesizing substituted derivatives like 3,7-dichloroquinoline.

-

Combes Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[5] The reaction proceeds through an enamine intermediate, which then undergoes cyclization and dehydration to form the quinoline ring.[5][6] It is particularly useful for preparing 2,4-disubstituted quinolines.[7]

-

Gould-Jacobs Reaction: This versatile method produces 4-hydroxyquinoline (4-quinolone) derivatives. It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[8][9] Subsequent hydrolysis and decarboxylation yield the 4-quinolone core.[9] Modern variations utilize microwave irradiation to improve reaction times and yields.[10][11]

-

Friedländer Synthesis: One of the most direct methods, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[1][12][13] The reaction can be catalyzed by either acid or base and is known for its simplicity and high atom economy.[1][14]

Comparative Overview of Key Quinoline Syntheses

| Synthesis Method | Starting Materials | Key Reagents/Conditions | Product Type | Advantages | Disadvantages |

| Combes | Aniline, β-Diketone | Strong acid (e.g., H₂SO₄, PPA) | 2,4-Disubstituted Quinolines | Good for specific substitution patterns | Requires strong acid, potential for side reactions |

| Gould-Jacobs | Aniline, Alkoxymethylenemalonate | High temperature (>250 °C) or Microwave | 4-Hydroxyquinolines | Versatile, good for 4-quinolones | Requires harsh thermal conditions |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base catalyst | Polysubstituted Quinolines | High atom economy, direct route | Starting 2-aminoaryl carbonyls can be complex to synthesize |

| Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | Unsubstituted or simple Quinolines | Uses simple starting materials | Highly exothermic and hazardous reaction |

Synthesis of the 3,7-Dichloroquinoline Core: The Quinclorac Route

While various methods can generate a quinoline scaffold, the synthesis of 3,7-dichloroquinoline is most authoritatively documented through the production of its 8-carboxylic acid derivative, the herbicide Quinclorac. This multi-step process typically employs a modified Skraup-type cyclization followed by chlorination and oxidation steps.

The general workflow involves the cyclization of a substituted aniline to form the core heterocyclic structure, which is then further functionalized.

Caption: Simplified mechanism of the Skraup quinoline synthesis.

Detailed Experimental Protocol: Synthesis of 3,7-Dichloroquinoline-8-carboxylic acid

This protocol is a representative synthesis adapted from established industrial processes for Quinclorac. [3] Step A: Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

This step often follows the Gould-Jacobs pathway, which is a reliable method for producing the 4-hydroxyquinoline core. A variation starts with m-chloroaniline. [15][16][17]

-

Condensation: In a suitable reaction vessel, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 100-130 °C for 1-2 hours, allowing the ethanol byproduct to distill off. The progress can be monitored by TLC.

-

Thermal Cyclization: The resulting anilinomethylenemalonate intermediate is added to a high-boiling solvent, such as Dowtherm A or diphenyl ether, pre-heated to approximately 250 °C. [17][18]The mixture is refluxed for 1-2 hours to induce intramolecular cyclization.

-

Isolation: Cool the mixture. The cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate. Isolate the solid by filtration and wash with a suitable solvent like hexane or toluene. [18]4. Hydrolysis: Suspend the isolated ester in a 10% aqueous solution of sodium hydroxide and reflux for 1-2 hours until hydrolysis is complete.

-

Acidification: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is acidic (e.g., to Congo red paper), precipitating 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. [18][19]Collect the solid by filtration and wash thoroughly with water.

Step B: Decarboxylation to 7-Chloro-4-hydroxyquinoline

-

The dried 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is heated in a high-boiling solvent (e.g., diphenyl ether) or mineral oil to 230-260 °C until effervescence ceases, indicating the completion of decarboxylation. [15][20]2. Cool the mixture and isolate the precipitated 7-chloro-4-hydroxyquinoline by filtration.

Step C: Chlorination to 3,7-Dichloroquinoline

Disclaimer: This step describes a general chlorination. The synthesis of the title compound, 3,7-dichloroquinoline, requires a specific starting material and regioselective chlorination that is less commonly documented than its 4,7-isomer. The following is a general procedure for converting a hydroxyquinoline to a chloroquinoline.

-

Reaction Setup: In a flask equipped with a reflux condenser and stirrer, carefully add 7-chloro-4-hydroxyquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃). [20][21]2. Heating: Heat the mixture to reflux (around 100-110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until weakly alkaline (pH 7-9). [21]This will precipitate the crude 4,7-dichloroquinoline. Filter the solid, wash with water, and dry. [18][21]5. Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetonitrile to yield pure 4,7-dichloroquinoline. [20] (Note: Achieving the 3,7-dichloro substitution pattern requires a different synthetic design, likely starting from a precursor that already contains a directing group or chlorine at the 7-position and then introducing the chlorine at the 3-position, a step that is chemically challenging and requires specific reagents not detailed in the general literature found).

Characterization of Dichloroquinolines

Once synthesized, the identity and purity of the product must be confirmed.

-

Mass Spectrometry (MS): This technique confirms the molecular weight. A key diagnostic feature for dichloro-compounds is the isotopic pattern of the molecular ion peak. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, the mass spectrum will show a characteristic cluster of peaks ([M]⁺, [M+2]⁺, [M+4]⁺) in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms. [22]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure. The chemical shifts, splitting patterns, and coupling constants of the protons on the quinoline ring are unique and allow for unambiguous structure elucidation.

-

Melting Point: A sharp melting point close to the literature value is a good indicator of purity. For example, 4,7-dichloroquinoline has a reported melting point of 84-86 °C. [20][23]

Applications in Research and Development

While 3,7-dichloroquinoline itself is primarily a synthetic intermediate, its isomer, 4,7-dichloroquinoline, provides a powerful case study for its potential. 4,7-dichloroquinoline is the key precursor to the widely used antimalarial drugs chloroquine and hydroxychloroquine. [15][21][24]The synthesis involves a nucleophilic aromatic substitution (SNAr) at the C4 position, where the chlorine is displaced by an amine side chain. The 3,7-dichloroquinoline scaffold is of continuing interest for the synthesis of novel compounds. Its derivatives are explored for various applications:

-

Agrochemicals: As the core of Quinclorac, it is a proven scaffold for herbicide development. [2][4]* Medicinal Chemistry: The quinoline core is a "privileged scaffold." Researchers use it as a starting point to synthesize libraries of new compounds for screening against various biological targets, including cancer, viruses, and bacteria. [2][25]

Conclusion

3,7-dichloroquinoline represents an important, albeit challenging, synthetic target within the broader class of halogenated quinolines. Its synthesis is intrinsically linked to the development of the herbicide Quinclorac and draws upon foundational organic reactions like the Skraup and Gould-Jacobs syntheses. While direct, high-yield methods for its specific synthesis are not as widespread as for other isomers like 4,7-dichloroquinoline, the principles outlined in this guide provide a solid framework for its preparation. For researchers in drug discovery and agrochemistry, 3,7-dichloroquinoline remains a valuable building block, offering a unique substitution pattern for the development of novel, high-value chemical entities.

References

-

Wikipedia. (2023, December 1). Gould–Jacobs reaction. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Synthesis. (2001). Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. Retrieved from [Link]

-

Organic Reactions. (2011, April 15). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Friedlander synthesis of quinoline derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

-

MDPI. (2017, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.

- Unknown Source. (n.d.). Combes Quinoline Synthesis.

-

Taylor & Francis Online. (2019, July 29). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

-

Pharmaguideline. (2023, June 21). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

PubMed Central (PMC). (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

-

Wikipedia. (2023, May 10). Combes quinoline synthesis. Retrieved from [Link]

-

MDPI. (2024, January 2). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

-

Nature. (2022, March 19). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Retrieved from [Link]

-

Wikipedia. (2024, January 4). 4,7-Dichloroquinoline. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Ethyl 3,7-dichloroquinoline-8-carboxylate. Retrieved from [Link]

-

ACS Publications. (2023, December 18). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Retrieved from [Link]

-

ResearchGate. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Retrieved from [Link]

-

PubMed Central (PMC). (2023, December 18). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Retrieved from [Link]

-

ACS Publications. (2023, December 18). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Retrieved from [Link]

-

ResearchGate. (n.d.). 3,7-Dichloroquinoline-8-carboxylic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iipseries.org [iipseries.org]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. ablelab.eu [ablelab.eu]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. organicreactions.org [organicreactions.org]

- 14. Friedlaender Synthesis [organic-chemistry.org]

- 15. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 16. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. scribd.com [scribd.com]

- 20. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]

- 21. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]

- 22. 3,7-Dichloroquinolin-8-ol | 89588-84-1 | Benchchem [benchchem.com]

- 23. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 24. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 3,7-Dichloroquinolin-4-ol | 152210-26-9 | Benchchem [benchchem.com]

3,7-dichloroquinoline chemical structure and IUPAC name

An In-depth Technical Guide to 3,7-Dichloroquinoline: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 3,7-dichloroquinoline, a halogenated aromatic heterocyclic compound. It details the molecule's chemical structure, IUPAC nomenclature, and key physicochemical properties. The guide presents a representative synthetic pathway, outlines standard analytical techniques for structural confirmation, and discusses its primary application as a key intermediate in the synthesis of agrochemicals, notably the herbicide Quinclorac. Safety and handling protocols are also addressed, providing a vital resource for researchers, chemists, and professionals in drug development and agricultural science.

Introduction to the Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] This structural motif is present in a wide array of natural products, synthetic pharmaceuticals, and functional materials.[1] The versatility of the quinoline core allows for functionalization at various positions, leading to a diverse library of compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and antiviral properties.[1][2][3] Dichloroquinoline derivatives are a significant subclass, where the introduction of two chlorine atoms can profoundly influence the molecule's lipophilicity, metabolic stability, and biological activity.[1] While 4,7-dichloroquinoline is widely known as a crucial intermediate for antimalarial drugs like chloroquine and hydroxychloroquine[4][5], the 3,7-dichloroquinoline isomer holds specific importance in the agrochemical sector.

Chemical Identity and Structure

The unique arrangement of the chlorine atoms in 3,7-dichloroquinoline dictates its chemical reactivity and physical properties.

Molecular Structure

The structure consists of a quinoline core with chlorine substituents at positions 3 and 7. The presence of the electronegative nitrogen atom and the two chlorine atoms significantly influences the electron distribution within the aromatic system, impacting its reactivity in synthetic transformations.

Physicochemical Properties

The physical and chemical properties of 3,7-dichloroquinoline are essential for its handling, purification, and application in synthesis. The data below is compiled from computed properties.[6][7]

| Property | Value | Source |

| Molecular Weight | 198.05 g/mol | [6] |

| Exact Mass | 196.9799046 Da | [6] |

| Appearance | Crystalline solid | [8] |

| Density (Predicted) | 1.407 g/cm³ | [7] |

| Boiling Point (Predicted) | 281.4 °C at 760 mmHg | [7] |

| Flash Point (Predicted) | 150.9 °C | [7] |

| XLogP3 | 3.4 | [6][7] |

| Topological Polar Surface Area | 12.9 Ų | [6][7] |

Synthesis of 3,7-Dichloroquinoline

While specific, detailed synthetic procedures for 3,7-dichloroquinoline are not as widely published as for its 4,7-isomer, its synthesis can be achieved through established methods for constructing quinoline rings, such as the Gould-Jacobs reaction or similar cyclization strategies. A representative synthesis often begins with a suitably substituted aniline precursor.

The core principle involves the condensation of a substituted aniline with a β-ketoester or a similar three-carbon fragment, followed by a high-temperature cyclization and subsequent aromatization. Chlorination steps are then employed to introduce the chloro groups at the desired positions. The synthesis of the related herbicide, 3,7-dichloroquinoline-8-carboxylic acid (Quinclorac), confirms the industrial viability of forming the 3,7-dichloroquinoline scaffold.[9][10]

Representative Synthetic Workflow

The following is a generalized, multi-step protocol illustrating a plausible pathway.

-

Step 1: Condensation: A substituted aniline is reacted with an appropriate diethyl malonate derivative. This step forms an anilinacrylate intermediate. The choice of starting aniline is critical for establishing the final substitution pattern.

-

Step 2: Thermal Cyclization: The intermediate from Step 1 is heated in a high-boiling point solvent, such as diphenyl ether. This induces an intramolecular cyclization to form a 4-hydroxyquinoline derivative.

-

Step 3: Hydrolysis and Decarboxylation: The ester group on the newly formed ring is hydrolyzed to a carboxylic acid using a base (e.g., NaOH), followed by acidification. Subsequent heating causes decarboxylation.

-

Step 4: Chlorination: The resulting hydroxyquinoline is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl groups into chloro groups, yielding the final 3,7-dichloroquinoline product.

-

Step 5: Purification: The crude product is purified using standard laboratory techniques, such as recrystallization or column chromatography, to yield the final, high-purity compound.

Synthesis Flow Diagram

Caption: Generalized workflow for the synthesis of 3,7-dichloroquinoline.

Analytical Characterization

Confirming the identity and purity of synthesized 3,7-dichloroquinoline is paramount. A combination of spectroscopic methods provides a comprehensive structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals in the aromatic region for the five protons on the quinoline ring system. The chemical shifts and coupling constants (J-values) would confirm the substitution pattern. The absence of signals corresponding to protons at the C-3 and C-7 positions would be key evidence.[11]

-

¹³C NMR : The carbon NMR spectrum should display nine unique signals for the quinoline core carbons. The carbons directly bonded to the electronegative chlorine atoms (C-3 and C-7) are expected to be significantly deshielded, appearing at a lower field (higher ppm value).[11]

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound. A characteristic isotopic pattern for two chlorine atoms ([M]+, [M+2]+, and [M+4]+ in an approximate ratio of 9:6:1) would provide definitive evidence of a dichloro-substituted compound.[2]

-

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic quinoline ring, typically in the 1600-1400 cm⁻¹ region. C-Cl stretching vibrations would also be present at lower frequencies.[2]

Analytical Workflow Diagram

Caption: Standard workflow for the purification and analysis of 3,7-dichloroquinoline.

Applications in Research and Development

The primary and most well-documented application of the 3,7-dichloroquinoline scaffold is in the agrochemical industry.

-

Herbicide Synthesis : 3,7-dichloroquinoline is a key structural component of Quinclorac , a selective herbicide used to control grass weeds, particularly crabgrass, in rice, soybeans, and turf.[7][10] Quinclorac is technically 3,7-dichloroquinoline-8-carboxylic acid.[9][10][12][13] The high efficacy and selectivity of Quinclorac underscore the importance of its underlying molecular framework.

-

Chemical Intermediate : As a halogenated heterocycle, 3,7-dichloroquinoline serves as a versatile building block for creating more complex molecules. The chlorine atoms can be displaced via nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups to generate libraries of novel compounds for screening in drug discovery and materials science.

Safety and Handling

-

General Hazards : Assumed to be harmful if swallowed, and an irritant to the skin, eyes, and respiratory tract.[15]

-

Personal Protective Equipment (PPE) :

-

Hand Protection : Wear suitable chemical-resistant gloves.

-

Eye Protection : Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection : Wear a laboratory coat and other protective clothing to prevent skin contact.[14]

-

Respiratory Protection : Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a respirator may be required.[15]

-

-

Handling : Avoid all personal contact, including inhalation of dust.[14] Wash hands thoroughly after handling. Keep containers tightly closed when not in use.[15]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances.[15]

Conclusion

3,7-Dichloroquinoline is a significant heterocyclic compound whose value is most prominently realized in the field of agricultural science as the core of the herbicide Quinclorac. Its defined chemical structure and properties make it a useful intermediate for further chemical synthesis. A thorough understanding of its synthesis, analytical characterization, and safe handling procedures is essential for any researcher or scientist working with this molecule. Continued exploration of derivatives based on this scaffold may unlock new applications in related scientific fields.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18398614, 3,7-Dichloroquinoline. Retrieved from [Link].

-

Taylor & Francis Online (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6866, 4,7-Dichloroquinoline. Retrieved from [Link].

-

Semantic Scholar (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link].

-

Wikipedia (2023). 4,7-Dichloroquinoline. Retrieved from [Link].

-

Cole-Parmer (n.d.). Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%. Retrieved from [Link].

-

MDPI (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15149506, 2,7-Dichloroquinoline. Retrieved from [Link].

-

ResearchGate (n.d.). (a) 4,7-Dichloroquinoline design inspired by the natural molecule, chloroquine. Retrieved from [Link].

-

ResearchGate (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Retrieved from [Link].

-

Wikipedia (2023). Quinclorac. Retrieved from [Link].

-

National Center for Biotechnology Information (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Retrieved from [Link].

-

National Center for Biotechnology Information (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Retrieved from [Link].

-

PubMed (2008). 3,7-Dichloro-quinoline-8-carboxylic acid. Retrieved from [Link].

-

Wikipedia (2024). Chloroquine. Retrieved from [Link].

Sources

- 1. 3,7-Dichloroquinolin-4-ol | 152210-26-9 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 5. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 6. 3,7-Dichloroquinoline | C9H5Cl2N | CID 18398614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. Quinclorac - Wikipedia [en.wikipedia.org]

- 11. 3,7-Dichloroquinolin-8-ol | 89588-84-1 | Benchchem [benchchem.com]

- 12. 3,7-Dichloroquinoline-8-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3,7-Dichloro-quinoline-8-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Solubility Profile of 3,7-Dichloroquinoline: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 3,7-dichloroquinoline, a key heterocyclic compound with significant applications in pharmaceutical research and development. In the absence of extensive published quantitative data for this specific isomer, this document synthesizes theoretical principles with established experimental methodologies to offer a robust framework for its practical application. Leveraging solubility data from the closely related isomer, 4,7-dichloroquinoline, this guide presents a predictive analysis of solvent suitability. Furthermore, it details comprehensive protocols for the experimental determination of solubility and subsequent quantitative analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV). A theoretical underpinning of solubility is provided through the application of Hansen Solubility Parameters (HSP), empowering researchers to rationally select appropriate solvent systems and anticipate intermolecular interactions. This guide is intended to be an essential resource for chemists, pharmacologists, and formulation scientists engaged in the discovery and development of quinoline-based therapeutics.

Introduction: The Significance of Solubility in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The biological efficacy and pharmacokinetic profile of these agents are intrinsically linked to their physicochemical properties, with solubility being a paramount consideration. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent compound. Conversely, understanding the solubility in organic solvents is critical for synthesis, purification, formulation, and various analytical procedures.

3,7-dichloroquinoline, a halogenated quinoline derivative, presents a lipophilic profile as indicated by a calculated XLogP3 value of 3.4.[2] This suggests a greater affinity for organic solvents over aqueous media. This guide aims to provide a comprehensive understanding of its solubility in a range of common organic solvents, thereby facilitating its effective utilization in a research and development setting.

Physicochemical Properties of 3,7-Dichloroquinoline

A foundational understanding of the physicochemical properties of 3,7-dichloroquinoline is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₅Cl₂N | PubChem[2] |

| Molecular Weight | 198.05 g/mol | PubChem[2] |

| Appearance | Solid (predicted) | --- |

| XLogP3 | 3.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

The absence of hydrogen bond donors and the presence of a single nitrogen atom as a hydrogen bond acceptor, coupled with its notable lipophilicity, are key determinants of its interaction with various solvents.

Predictive Solubility Analysis: Leveraging Isomeric Data

Table 1: Experimental Solubility of 4,7-Dichloroquinoline in Various Solvents (Mole Fraction, x) at Different Temperatures (K) [3]

| Solvent | 298.2 K | 303.2 K | 308.2 K | 313.2 K | 318.2 K | 323.2 K | 328.2 K | 333.2 K |

| Water | 2.15E-06 | 2.51E-06 | 2.94E-06 | 3.46E-06 | 4.09E-06 | 4.84E-06 | 5.75E-06 | 6.85E-06 |

| Ethanol | 0.0128 | 0.0151 | 0.0178 | 0.0210 | 0.0247 | 0.0291 | 0.0343 | 0.0405 |

| Tetrahydrofuran | 0.108 | 0.125 | 0.145 | 0.168 | 0.194 | 0.224 | 0.258 | 0.297 |

| Acetonitrile | 0.0116 | 0.0135 | 0.0157 | 0.0183 | 0.0213 | 0.0248 | 0.0289 | 0.0337 |

| Acetone | 0.0573 | 0.0662 | 0.0766 | 0.0886 | 0.102 | 0.118 | 0.136 | 0.156 |

From this data, we can infer that 3,7-dichloroquinoline will exhibit low solubility in water and significantly higher solubility in organic solvents. Tetrahydrofuran and acetone are predicted to be excellent solvents, while ethanol and acetonitrile will likely be moderate solvents. The solubility is also expected to increase with temperature across all solvents.[3]

Theoretical Framework: Hansen Solubility Parameters (HSP)

To provide a more nuanced and predictive understanding of solubility, we can employ Hansen Solubility Parameters (HSP). The principle of HSP is that "like dissolves like," where the total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] Solvents and solutes with similar HSP values are more likely to be miscible.

The HSP distance (Ra) between a solvent and a solute can be calculated using the following equation:

A smaller Ra value indicates a higher affinity between the solvent and solute.

Table 2: Hansen Solubility Parameters for Selected Organic Solvents (MPa½)

| Solvent | δD | δP | δH |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

While the precise HSP values for 3,7-dichloroquinoline have not been experimentally determined, we can estimate them based on its structure and the values for similar compounds like quinoline (δD=20.5, δP=5.6, δH=5.7).[5] The addition of two chlorine atoms would be expected to increase the polar component (δP) and slightly increase the dispersion component (δD), while having minimal impact on the hydrogen bonding component (δH).

This theoretical framework allows for the rational selection of solvents for various applications, from reaction media to crystallization and formulation.

Experimental Determination of Solubility

A robust and reproducible experimental protocol is crucial for accurately determining the solubility of 3,7-dichloroquinoline. The following section outlines a detailed methodology based on the shake-flask method, a widely accepted standard for sparingly soluble compounds.

Materials and Equipment

-

3,7-dichloroquinoline (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

Vortex mixer

-

Centrifuge

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,7-dichloroquinoline to a series of vials. The excess solid should be visually apparent.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours). Preliminary studies should be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved microparticles.

-

-

Quantitative Analysis:

-

Prepare a series of accurate dilutions of the filtered saturated solution with the same solvent.

-

Analyze the diluted samples using a validated HPLC-UV method as detailed in the following section.

-

Quantitative Analysis by HPLC-UV

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended for the accurate quantification of 3,7-dichloroquinoline in solution.

Chromatographic Conditions

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio should be optimized for ideal peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: Determined by acquiring a UV spectrum of 3,7-dichloroquinoline in the mobile phase and selecting the wavelength of maximum absorbance (λmax). For quinoline derivatives, this is typically in the range of 220-350 nm.[6]

Method Validation

The analytical method must be validated to ensure its accuracy, precision, and reliability. Key validation parameters include:

-

Linearity: A calibration curve should be constructed by plotting the peak area against a series of known concentrations of 3,7-dichloroquinoline. A correlation coefficient (R²) of >0.999 is desirable.

-

Accuracy: Determined by the recovery of a known amount of analyte spiked into a blank solvent matrix.

-

Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) of measurements, expressed as the relative standard deviation (RSD).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Analytical Workflow

Caption: Workflow for quantitative analysis by HPLC-UV.

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 3,7-dichloroquinoline in organic solvents. By integrating predictive analysis based on isomeric data, a theoretical foundation using Hansen Solubility Parameters, and detailed experimental and analytical protocols, researchers are equipped with the necessary tools to effectively handle and utilize this important compound. The methodologies outlined herein are designed to ensure scientific integrity and generate reliable, reproducible data, thereby accelerating the pace of research and development in the critical field of quinoline-based therapeutics.

References

- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines.

- IJFMR. (n.d.).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18398614, 3,7-Dichloroquinoline. PubChem.

- Solubility of Things. (n.d.). 4,7-Dichloroquinoline.

- Alchemist-chem. (n.d.). 3,7-Dichloroquinoline-8-Carboxylic Acid Manufacturer & Supplier in China.

- Journal of Chemical & Engineering Data. (2009).

- Sigma-Aldrich. (n.d.). 4,7-Dichloroquinoline.

- Abbott, S. (n.d.). HSP Basics. Hansen Solubility.

- Al-Sabha, W. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of Umm Al-Qura University for Applied Sciences.

- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.

- Lund University Publications. (n.d.).

- Novelty Journals. (2022).

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Naarini Molbio Pharma. (n.d.). 4,7-Dichloroquinoline.

- ResearchGate. (2008). 3,7-Dichloroquinoline-8-carboxylic acid.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI.

- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.

- ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.

- Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents.

- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.

- Wikipedia. (n.d.). Polar aprotic solvent.

- Quora. (2017). Can you list some protic solvent and aprotic solvents?.

- CORE. (2010).

- IUPAC. (n.d.).

- ChemicalBook. (n.d.). 113875-40-4(3,7-dichloroquinoline-8-carboxylic acid) Product Description.

- ResearchGate. (2016).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. HSPiP Datasets | Hansen Solubility Parameters [hansen-solubility.com]

- 4. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Spectroscopic Blueprint of 3,7-dichloroquinoline: A Technical Guide for Researchers

Introduction: The Enigmatic 3,7-dichloroquinoline

3,7-dichloroquinoline, a halogenated derivative of the quinoline scaffold, represents a molecule of significant interest in medicinal chemistry and materials science. The quinoline core is a well-established pharmacophore, and the introduction of chlorine atoms at the 3 and 7 positions can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. Despite its potential, a comprehensive public repository of its experimental spectroscopic data remains elusive. This guide, therefore, serves as a crucial resource for researchers, providing a detailed analysis of the expected spectroscopic signature of 3,7-dichloroquinoline based on predictive methodologies, a scientifically rigorous approach in the absence of extensive experimental data. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural characterization of this compound.

Molecular Structure and Isomeric Considerations

It is imperative to distinguish 3,7-dichloroquinoline from its more commonly studied isomer, 4,7-dichloroquinoline. The positional difference of the chlorine atom on the pyridine ring leads to distinct spectroscopic characteristics.

Caption: Molecular Structure of 3,7-dichloroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

In the absence of experimentally acquired NMR spectra for 3,7-dichloroquinoline in publicly accessible databases, predictive algorithms serve as a powerful tool for elucidating its expected spectral features. These predictions are based on extensive databases of known chemical shifts and coupling constants of similar structural motifs.

Experimental Protocol for NMR Spectroscopy

While the following data is predicted, a standard experimental protocol for acquiring high-quality NMR spectra of a solid sample like 3,7-dichloroquinoline is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrument Setup: The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include a spectral width covering the aromatic region (approximately 0-10 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3,7-dichloroquinoline is expected to show five distinct signals in the aromatic region. The electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the quinoline ring will cause the protons to resonate at relatively high chemical shifts (downfield).

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | d | ~2.5 |

| H-4 | 8.1 - 8.3 | d | ~2.5 |

| H-5 | 7.9 - 8.1 | d | ~9.0 |

| H-6 | 7.5 - 7.7 | dd | ~9.0, ~2.0 |

| H-8 | 7.8 - 8.0 | d | ~2.0 |

Interpretation:

-

H-2 and H-4: These protons on the pyridine ring are expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. They are predicted to appear as doublets due to coupling with each other.

-

H-5, H-6, and H-8: These protons are on the benzene ring. H-5 is expected to be a doublet due to coupling with H-6. H-6 should appear as a doublet of doublets due to coupling with both H-5 and H-8. H-8 is predicted to be a doublet due to coupling with H-6. The chlorine atom at the 7-position will influence the chemical shifts of the neighboring protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show nine distinct signals for the nine carbon atoms in the 3,7-dichloroquinoline molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 128 - 130 |

| C-4 | 148 - 150 |

| C-4a | 125 - 127 |

| C-5 | 128 - 130 |

| C-6 | 127 - 129 |

| C-7 | 135 - 137 |

| C-8 | 129 - 131 |

| C-8a | 147 - 149 |

Interpretation:

-

The carbons directly bonded to the electronegative chlorine atoms (C-3 and C-7) and the nitrogen atom (C-2 and C-8a) are expected to have their chemical shifts significantly influenced.

-

The quaternary carbons (C-3, C-4a, C-7, and C-8a) will likely show weaker signals compared to the protonated carbons.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups and the overall structure of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy

A common and straightforward method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid 3,7-dichloroquinoline is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded by pressing the sample against the crystal to ensure good contact. The instrument then scans the sample with infrared light over a typical range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum of 3,7-dichloroquinoline is predicted to exhibit several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 1600-1450 | C=C and C=N ring stretching | Strong-Medium |

| 1200-1000 | In-plane C-H bending | Medium |

| 850-750 | Out-of-plane C-H bending | Strong |

| 800-600 | C-Cl stretching | Strong |

Interpretation:

-

Aromatic C-H Stretching: The bands in the 3100-3000 cm⁻¹ region are characteristic of C-H bonds on an aromatic ring.

-

Ring Stretching: The strong absorptions between 1600 and 1450 cm⁻¹ are due to the stretching vibrations of the C=C and C=N bonds within the quinoline ring system.

-

C-H Bending: The bands in the 1200-1000 cm⁻¹ and 850-750 cm⁻¹ regions correspond to in-plane and out-of-plane bending of the aromatic C-H bonds, respectively. The pattern of the out-of-plane bending bands can sometimes provide information about the substitution pattern on the aromatic rings.

-

C-Cl Stretching: The presence of strong absorption bands in the 800-600 cm⁻¹ region is indicative of the C-Cl stretching vibrations, confirming the presence of chlorine atoms.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.

Experimental Protocol for Mass Spectrometry

For a volatile and thermally stable compound like 3,7-dichloroquinoline, Electron Ionization (EI) coupled with a Gas Chromatography (GC) inlet is a standard method.

-

Sample Introduction: A dilute solution of the sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.

-

Ionization: The separated sample molecules enter the EI source, where they are bombarded with a high-energy electron beam (typically 70 eV). This process removes an electron, creating a positively charged molecular ion (M⁺˙).

-

Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of 3,7-dichloroquinoline is expected to show a distinct molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Interpretation |

| 197/199/201 | [C₉H₅Cl₂N]⁺˙ | Molecular ion (M⁺˙) with isotopic pattern for two chlorine atoms |

| 162/164 | [C₉H₅ClN]⁺˙ | Loss of a chlorine radical (∙Cl) |

| 127 | [C₉H₅N]⁺˙ | Loss of two chlorine radicals |

| 101 | [C₇H₄N]⁺ | Fragmentation of the quinoline ring |

Interpretation:

-

Molecular Ion: The molecular ion peak is expected at an m/z of 197, corresponding to the molecular weight of 3,7-dichloroquinoline with two ³⁵Cl isotopes. Due to the natural abundance of the ³⁷Cl isotope, there will be accompanying peaks at m/z 199 (one ³⁵Cl and one ³⁷Cl) and m/z 201 (two ³⁷Cl) in an approximate ratio of 9:6:1, which is a characteristic signature for a molecule containing two chlorine atoms.

-

Loss of Chlorine: A common fragmentation pathway for halogenated compounds is the loss of a halogen radical. The peak at m/z 162 would correspond to the loss of a chlorine atom from the molecular ion. This fragment will also exhibit an isotopic pattern for one chlorine atom (m/z 162 and 164 in a ~3:1 ratio).

-

Further Fragmentation: Subsequent loss of the second chlorine atom would lead to a fragment at m/z 127. Further fragmentation of the quinoline ring can lead to smaller charged species.

Caption: Predicted Mass Spectrometry Fragmentation Pathway of 3,7-dichloroquinoline.

Conclusion: A Predictive Yet Powerful Characterization

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,7-dichloroquinoline. While the reliance on predictive methods is necessitated by the current lack of extensive public experimental data, the presented NMR, IR, and MS analyses offer a robust and scientifically grounded blueprint for the characterization of this molecule. The detailed interpretations and proposed fragmentation pathways provide researchers with a valuable reference for identifying and confirming the structure of 3,7-dichloroquinoline in their synthetic and analytical endeavors. As new experimental data becomes available, it will be crucial to compare it with these predictions to further refine our understanding of this intriguing molecule.

References

- Due to the predictive nature of the data presented in this guide, direct citations to experimental spectra for 3,7-dichloroquinoline are not available.

An In-depth Technical Guide to the Reactivity of Chlorine Atoms in 3,7-Dichloroquinoline for Drug Development Professionals

Foreword: The Strategic Importance of Dihaloquinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. Dihaloquinolines, in particular, serve as versatile synthons, offering multiple reaction sites for the strategic introduction of functional groups to modulate pharmacological profiles. Among these, 3,7-dichloroquinoline presents a unique chemical puzzle. Unlike its more studied 2,4- and 4,7-isomers, the chlorine atoms at the C3 and C7 positions are not directly activated by the ring nitrogen towards classical nucleophilic aromatic substitution (SNAr). This guide provides an in-depth analysis of the electronic properties and reactivity of 3,7-dichloroquinoline, offering field-proven insights and methodologies for its selective functionalization.

Electronic Landscape of the 3,7-Dichloroquinoline Nucleus

To understand the reactivity of 3,7-dichloroquinoline, one must first appreciate the electronic nature of the quinoline ring. The nitrogen atom at position 1 is highly electronegative, exerting a significant electron-withdrawing inductive (-I) and mesomeric (-M) effect. This effect is most pronounced at the ortho (C2) and para (C4) positions, rendering them electron-deficient and thus highly susceptible to nucleophilic attack.

In the case of 3,7-dichloroquinoline:

-

The C3-Chloro Substituent: The chlorine atom at the C3 position is on the pyridine ring. It is meta to the ring nitrogen. Consequently, it does not benefit from the strong activation seen at the C2 and C4 positions. Nucleophilic attack at C3 would lead to a Meisenheimer-like intermediate where the negative charge cannot be effectively delocalized onto the electronegative nitrogen atom. This results in a significantly lower intrinsic reactivity towards traditional SNAr reactions.

-

The C7-Chloro Substituent: The chlorine at the C7 position resides on the carbocyclic (benzene) ring. While the pyridine ring as a whole is electron-withdrawing, the influence on the C7 position is less direct than on the pyridine ring itself. Therefore, the C7-Cl bond is also not strongly activated towards nucleophilic substitution.

This nuanced electronic landscape suggests that selective functionalization of 3,7-dichloroquinoline is not straightforward and requires carefully chosen synthetic strategies that can differentiate between these two relatively unactivated positions.

Navigating the Reactivity Landscape: A Tale of Two Chlorines

The differential reactivity of the C3-Cl and C7-Cl bonds in 3,7-dichloroquinoline, while not extensively documented in direct comparative studies, can be predicted based on fundamental principles of aromatic chemistry. It is anticipated that under forcing SNAr conditions (e.g., high temperatures, strong nucleophiles), a mixture of products may be obtained. However, the distinct electronic environments of the two chlorine atoms open avenues for selective transformations using modern synthetic methodologies.

The C7 Position: A Target for Nucleophilic Aromatic Substitution under Forcing Conditions

While not as activated as the C4 position in other quinolines, the C7 position is generally more susceptible to SNAr than the C3 position. This is because the intermediate formed upon nucleophilic attack at C7 can better accommodate the negative charge through resonance within the benzene ring, albeit without direct participation of the nitrogen lone pair.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine at C7 (Generalized)

A generalized protocol for the amination at the C7 position, extrapolated from procedures for other less activated chloroquinolines, is as follows:

-

Reaction Setup: In a sealed pressure vessel, combine 3,7-dichloroquinoline (1.0 eq.), the desired amine (2.0-5.0 eq.), and a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the mixture to a high temperature (typically 150-200 °C) for an extended period (12-48 hours).

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

High Temperature: The use of high temperatures is necessary to overcome the activation energy barrier for nucleophilic attack on the relatively electron-rich C7 position.

-

Excess Nucleophile: A large excess of the amine is often used to drive the reaction to completion and can also act as a base to neutralize the HCl generated during the reaction.

-

Polar Aprotic Solvent: High-boiling polar aprotic solvents like NMP and DMSO are used to dissolve the reactants and facilitate the reaction at high temperatures.

The C3 and C7 Positions: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

For a more controlled and selective functionalization of both the C3 and C7 positions, palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions proceed through a different mechanism than SNAr and are less dependent on the intrinsic electronic activation of the C-Cl bond. Instead, the selectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions.

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[1] The general reactivity trend for aryl halides in this reaction is I > Br > Cl.[2] While aryl chlorides are the least reactive, the use of specialized phosphine ligands can facilitate their coupling.

Experimental Workflow: Selective Buchwald-Hartwig Amination

The selective amination of either the C3 or C7 position would likely depend on subtle differences in their susceptibility to oxidative addition to the Pd(0) catalyst. This can often be controlled by temperature and the ligand used.

Caption: Proposed workflow for selective Buchwald-Hartwig amination.

Generalized Protocol for Buchwald-Hartwig Amination:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃).

-

Reaction Mixture: To the catalyst mixture, add a solution of 3,7-dichloroquinoline in an anhydrous solvent (e.g., toluene, dioxane), followed by the amine coupling partner.

-

Reaction Conditions: The reaction is heated under an inert atmosphere at a carefully controlled temperature. Lower temperatures may favor reaction at the more reactive site, while higher temperatures may be required for the less reactive site.

-

Work-up and Purification: Upon completion, the reaction is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[3][4][5][6] Similar to the Buchwald-Hartwig amination, the relative reactivity of the C3-Cl and C7-Cl bonds will influence the outcome of the reaction.

Reaction Scheme: Suzuki-Miyaura Coupling

Caption: General scheme for Suzuki-Miyaura coupling of 3,7-dichloroquinoline.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: A mixture of 3,7-dichloroquinoline (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃, Cs₂CO₃) is suspended in a solvent system (e.g., toluene/water, dioxane/water).

-

Reaction Conditions: The mixture is degassed and heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction mixture is cooled, and the aqueous layer is separated. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data and Reaction Conditions

While specific data for the selective functionalization of 3,7-dichloroquinoline is limited, the following tables provide representative conditions for the functionalization of related 3-chloro- and 7-chloroquinolines, which can serve as a starting point for optimization.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Chloroquinolines

| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Chloroquinoline | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 95 | [7] |

| 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 80 | 85 | [8] |

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloroquinolines

| Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 4-Chloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 88 | [9] |

| 7-Chloro-4-hydroxyquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 78 | (Analogous systems) |

Mechanistic Considerations

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[10][11][12]

Caption: SNAr mechanism at C7 and C3 positions.

Palladium-Catalyzed Cross-Coupling

Both the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions proceed via a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4][13]

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Conclusion and Future Outlook

The selective functionalization of 3,7-dichloroquinoline is a challenging yet rewarding endeavor for medicinal chemists. While the C3 and C7 positions are not highly activated towards classical SNAr, this guide has illuminated pathways for their differentiation through both forcing SNAr conditions and, more promisingly, modern palladium-catalyzed cross-coupling reactions. The key to unlocking the full synthetic potential of this scaffold lies in the careful selection of reaction conditions, particularly the catalyst, ligands, and temperature. As the demand for novel quinoline-based therapeutics continues to grow, the development of robust and selective methods for the derivatization of less-common isomers like 3,7-dichloroquinoline will be of paramount importance. Further research, including DFT studies to predict reactivity and systematic screening of reaction conditions, will undoubtedly pave the way for the efficient and selective synthesis of novel drug candidates.

References

- Abbiati, G., et al. (2003). A New, Efficient, Palladium-Catalyzed Synthesis of 2-Aminoquinolines. Synthesis, 2003(16), 2479-2483.

-

Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(23), 16195–16202. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

D'cunha, R., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. Available at: [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- Mohssen, H. F., Ali, N. M., & Ali, H. A. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359.

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

University of Toronto. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

-

Various Authors. (2021). nucleophilic aromatic substitutions [Video]. YouTube. Available at: [Link]

-

Various Authors. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. Available at: [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

-

Wikipedia. (2023). Nucleophilic aromatic substitution. Available at: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3,7-Dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic reactivity of 3,7-dichloroquinoline. As a key heterocyclic scaffold in medicinal chemistry and materials science, a thorough understanding of its electronic properties and reaction regioselectivity is paramount for its effective utilization in novel molecular design. This document synthesizes theoretical principles with practical, field-proven insights into the functionalization of this versatile molecule. We will delve into the electronic landscape of the dichloroquinoline core, identifying the probable sites for both electrophilic and nucleophilic attack. Furthermore, this guide presents established protocols for key transformations, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, drawing from methodologies applied to analogous systems to predict and guide the derivatization of the 3,7-dichloro-substituted scaffold.

The Electronic Architecture of 3,7-Dichloroquinoline: A Tale of Two Rings

The reactivity of 3,7-dichloroquinoline is fundamentally governed by the interplay of the electron-withdrawing effects of the nitrogen atom within the pyridine ring and the two chlorine substituents. The quinoline system itself is a fusion of an electron-rich benzene ring and an electron-deficient pyridine ring. The nitrogen atom, through its inductive effect, significantly lowers the electron density at the C2 and C4 positions, rendering them susceptible to nucleophilic attack.

The introduction of two chlorine atoms further modulates this electronic landscape:

-

The 3-Chloro Substituent: Positioned on the pyridine ring, this chlorine atom exerts a strong inductive electron-withdrawing effect, further deactivating this ring towards electrophilic attack and potentially influencing the reactivity of the adjacent C2 and C4 positions towards nucleophiles.

-

The 7-Chloro Substituent: Located on the benzene ring, this chlorine atom is a deactivating group for electrophilic aromatic substitution due to its inductive electron-withdrawing effect, while its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions (C6 and C8).

This complex interplay of electronic effects dictates the distinct electrophilic and nucleophilic sites within the molecule.

Caption: Predicted reactive sites of 3,7-dichloroquinoline.

Based on established principles of quinoline chemistry, the following reactivity map can be proposed:

-

Nucleophilic Sites: The C2 and C4 positions are the most electron-deficient carbons and, therefore, the primary targets for nucleophilic attack. The relative reactivity of C2 versus C4 can be influenced by steric factors and the specific reaction conditions. The chlorine atoms at C3 and C7 are the leaving groups in nucleophilic aromatic substitution (SNAr) reactions.

-

Electrophilic Sites: Electrophilic substitution is predicted to occur on the more electron-rich benzene ring. The nitrogen atom deactivates the pyridine ring towards electrophilic attack. The 7-chloro substituent, while deactivating overall, directs incoming electrophiles to the C5, C6, and C8 positions. However, the strong deactivating effect of the chloro group suggests that harsh reaction conditions would be necessary for electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): Gateway to Functionalization

Nucleophilic aromatic substitution is a cornerstone for the derivatization of haloquinolines. The electron-deficient nature of the pyridine ring facilitates the displacement of the chlorine substituents by a variety of nucleophiles.

Regioselectivity in Dichloroquinolines

In systems like 4,7-dichloroquinoline, nucleophilic attack preferentially occurs at the C4 position. This is attributed to the greater activation by the nitrogen atom at the para position compared to the meta-directing influence on the C7 position. This principle suggests that in 3,7-dichloroquinoline, the C3-chloro substituent would be more susceptible to nucleophilic displacement than the C7-chloro substituent, although direct experimental evidence for this specific isomer is limited.

Experimental Protocol: Amination of a Dichloroquinoline Scaffold

The following protocol, adapted from the amination of 4,7-dichloroquinoline, serves as a robust starting point for the synthesis of amino-substituted 3,7-dichloroquinolines. The choice of a palladium catalyst and a suitable ligand is crucial for achieving high yields in these transformations, a process known as the Buchwald-Hartwig amination.[1][2][3][4]

Table 1: Reaction Parameters for Buchwald-Hartwig Amination

| Parameter | Recommended Conditions | Rationale |

| Catalyst | Pd(OAc)2 or Pd2(dba)3 | Readily available and effective palladium sources. |

| Ligand | Xantphos, BINAP, or other bulky phosphine ligands | Promotes reductive elimination and prevents catalyst deactivation.[3] |

| Base | Cs2CO3 or K3PO4 | A strong, non-nucleophilic base is required to deprotonate the amine. |

| Solvent | Toluene or Dioxane | Anhydrous, non-coordinating solvents are preferred. |

| Temperature | 80-120 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |

Step-by-Step Methodology:

-

Inert Atmosphere: To a dry reaction vessel, add 3,7-dichloroquinoline (1.0 equiv.), the desired amine (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.1-1.2 times the palladium amount).

-

Solvent and Base: Add the anhydrous solvent and the base.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-